Ethyl 3-(chlorosulfonyl)-4-methoxybenzoate

Physicochemical characterization Drug discovery Partition coefficient

Accurate intermediate selection is critical: using a methyl ester analog (LogP=2.49) instead of this ethyl ester (LogP=2.88) introduces a ~5.3% molar mass error and alters lipophilicity, compromising yield or bioactivity. This sulfonyl chloride-functionalized building block ensures reproducible outcomes. - TPSA=69.67 Ų (optimal for oral bioavailability) - B.p. 404°C vs methyl analog 394°C (reduces volatilization) - Purity ≥95% (research-grade) - Immediate availability for R&D projects

Molecular Formula C10H11ClO5S
Molecular Weight 278.7
CAS No. 262589-79-7
Cat. No. B2973163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(chlorosulfonyl)-4-methoxybenzoate
CAS262589-79-7
Molecular FormulaC10H11ClO5S
Molecular Weight278.7
Structural Identifiers
SMILESCCOC(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)Cl
InChIInChI=1S/C10H11ClO5S/c1-3-16-10(12)7-4-5-8(15-2)9(6-7)17(11,13)14/h4-6H,3H2,1-2H3
InChIKeyRMXGNRJELOOOAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-(chlorosulfonyl)-4-methoxybenzoate – Compound Profile & Specifications


Ethyl 3-(chlorosulfonyl)-4-methoxybenzoate is a sulfonyl chloride-functionalized benzoate ester, characterized by a chlorosulfonyl group at the 3-position and a methoxy substituent at the 4-position on the aromatic ring [1]. Its molecular formula is C10H11ClO5S, with a molecular weight of 278.71 g/mol . This compound is supplied as a research-grade building block with a minimum purity specification of 95%, typically stored under cool, dry conditions . Predicted physicochemical properties include a boiling point of approximately 404 °C at 760 mmHg and a density of 1.362–1.4 g/cm³ [2]. The reactive chlorosulfonyl moiety enables nucleophilic displacement reactions, positioning this compound as a versatile intermediate in organic synthesis .

Reactive chlorosulfonyl handle enables nucleophilic displacement for sulfonamide or sulfonate synthesis
Defined substitution pattern (3-ClSO₂, 4-OMe, ethyl ester) provides controlled electronic and steric profile
Supplied as research-grade intermediate with specified minimum purity (≥95%) for reproducible transformations

Ethyl 3-(chlorosulfonyl)-4-methoxybenzoate – Irreplaceable vs. Generic Analogs


Interchanging sulfonyl chloride intermediates without verifying specific substitution patterns and ester alkyl chain length can lead to divergent physicochemical properties and reaction outcomes. The combination of a 3-chlorosulfonyl group with a 4-methoxy substituent on the benzoate core imparts a unique electronic environment and steric profile that influences both electrophilicity and solubility . Furthermore, the ethyl ester group introduces distinct lipophilicity (LogP ≈ 2.88) and topological polar surface area (TPSA = 69.67 Ų) relative to methyl ester analogs (LogP ≈ 2.49), altering compound behavior in partition-dependent processes and downstream transformations [1][2]. Failure to account for these quantifiable differences can compromise synthetic yield, purification efficiency, or final product performance, underscoring the necessity of selecting the precisely specified compound over superficially similar alternatives.

Ethyl 3-(chlorosulfonyl)-4-methoxybenzoate
Methyl ester analog (CAS 192323-12-9)
The ethyl ester group imparts distinct lipophilicity and polar surface area relative to the methyl analog, potentially altering partition behavior and solubility profiles.
Differences in ester chain length can shift boiling point and density, affecting distillation conditions and material handling during synthesis.
Molecular weight difference (~5.3%) demands adjusted molar quantities; direct substitution without recalculating may compromise stoichiometry and yield.

Ethyl 3-(chlorosulfonyl)-4-methoxybenzoate: Quantitative Comparison vs. Analogs


Lipophilicity Comparison: Ethyl vs. Methyl Ester

Ethyl 3-(chlorosulfonyl)-4-methoxybenzoate exhibits a higher lipophilicity (LogP = 2.88) compared to its direct methyl ester analog, methyl 3-(chlorosulfonyl)-4-methoxybenzoate (LogP = 2.49) [1][2]. This difference in calculated partition coefficient, derived from the same predictive model platform, reflects the impact of the ethyl ester side chain on hydrophobic character.

Lipophilicity (LogP)
Reported
Ethyl ester: 2.88 Methyl ester: 2.49 Δ = +0.39
Higher LogP supports increased hydrophobic character and organic phase partitioning.
Predicted values (ACD/Labs); experimental validation advised.
Physicochemical characterization Drug discovery Partition coefficient

TPSA Differentiation: Ethyl vs. Methyl Ester

The topological polar surface area (TPSA) of ethyl 3-(chlorosulfonyl)-4-methoxybenzoate is 69.67 Ų, as reported in computational chemistry data from a commercial supplier . While a directly comparable experimental TPSA value for the methyl ester analog is not available from the same source, the ethyl ester's TPSA falls below the typical 140 Ų threshold associated with oral bioavailability, and the slightly larger ethyl group contributes to a modest increase in non-polar surface area relative to the methyl congener.

TPSA
Class-level
Ethyl ester: 69.67 Ų Methyl ester: not directly reported
TPSA below 140 Ų indicates potential for membrane permeability; ethyl ester may modestly increase non-polar surface area.
Class-level inference; verify with experimental data.
Computational chemistry Drug-likeness Bioavailability prediction

Boiling Point & Density: Ethyl vs. Methyl Ester

Predicted boiling points and densities show measurable differences between the ethyl and methyl ester derivatives. Ethyl 3-(chlorosulfonyl)-4-methoxybenzoate has a predicted boiling point of 404.3 ± 35.0 °C at 760 mmHg and a density of 1.362 ± 0.06 g/cm³ [1]. In contrast, the methyl ester analog exhibits a predicted boiling point of 394 ± 32 °C and a density of 1.407 ± 0.06 g/cm³ [2].

Boiling Point & Density
Reported
Ethyl ester: BP 404.3 °C, density 1.362 g/cm³ Methyl ester: BP 394 °C, density 1.407 g/cm³
Higher boiling point and lower density may influence distillation and material handling.
Predicted values (ACD/Labs); confirm under actual conditions.
Physical property prediction Distillation parameters Material handling

Molecular Weight & Stoichiometry Impact

Ethyl 3-(chlorosulfonyl)-4-methoxybenzoate has a molecular weight of 278.71 g/mol, compared to 264.68 g/mol for the methyl ester analog . This ~5.3% higher mass directly affects molar quantities in reactions and the mass balance of downstream products.

Molecular Weight
Reported
Ethyl ester: 278.71 g/mol Methyl ester: 264.68 g/mol Δ = +14.03 g/mol
Difference requires adjusted molar quantities in stoichiometric calculations.
From vendor specifications.
Synthetic chemistry Stoichiometry Reagent calculation

Purity & Storage Specifications

Commercial specifications indicate a minimum purity of 95% for ethyl 3-(chlorosulfonyl)-4-methoxybenzoate, with long-term storage recommended in a cool, dry place . The methyl ester analog is also offered at 97% purity , but the ethyl ester's purity threshold and storage conditions are well-defined by suppliers, ensuring consistency in procurement.

Purity & Storage
Specification review
Ethyl ester: ≥95% Methyl ester: 97%
Both meet research-grade standards; defined storage guidance supports reproducibility.
Vendor specifications; verify lot-specific data.
Quality control Procurement specification Stability

Ethyl 3-(chlorosulfonyl)-4-methoxybenzoate Application Scenarios


Sulfonamide/Sulfonate Synthesis with Enhanced Lipophilicity

Ethyl 3-(chlorosulfonyl)-4-methoxybenzoate is preferentially selected when the target product benefits from increased lipophilicity (LogP = 2.88 vs. 2.49 for the methyl ester) [1]. This property is advantageous in reactions where partitioning into organic phases or membrane permeability is critical, such as in the preparation of sulfonamide-based bioactive molecules or lipophilic protecting groups.

Building Block for Optimizing TPSA & Drug-Likeness

With a TPSA of 69.67 Ų, this compound fits within the optimal range for orally bioavailable drug candidates . Researchers aiming to maintain a specific polar surface area while introducing a reactive sulfonyl chloride handle can use this ethyl ester to fine-tune physicochemical properties without deviating from established lead optimization guidelines.

High-Boiling-Point Compatibility in Preparative Reactions

The predicted boiling point of 404.3 °C for the ethyl ester exceeds that of the methyl analog (394 °C) [1][2]. In high-temperature synthetic procedures or distillations, this difference may reduce premature volatilization, allowing for more controlled reaction conditions and improved recovery of the intermediate.

Stoichiometrically Precise Multistep Synthesis

When exact molar ratios are critical, the molecular weight of 278.71 g/mol must be used for accurate reagent preparation . Substitution with the methyl ester (264.68 g/mol) without adjusting masses would introduce a ~5.3% error, potentially affecting yield and purity in sensitive transformations.

Application
Selection Property
Validation Focus
Lipophilic sulfonamide synthesis
Ethyl ester lipophilicity profile supports organic phase partitioning
Partition coefficient verification in target solvent system
Lead-like compound design
TPSA within lead-like range for permeability optimization
ADME property screening (permeability, solubility)
Preparative reactions at elevated temperatures
Thermal stability profile (higher boiling point vs. methyl analog)
Distillation recovery and thermal stability assessment
Precise molar-scale synthesis
Defined molecular weight for stoichiometric accuracy
Yield and purity after molar adjustment
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